4-[2-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-[2-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a furan ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Fluorophenyl-Furan Intermediate: The initial step involves the synthesis of the 5-(2-fluorophenyl)-2-furyl intermediate.
Aminomethylation: The next step involves the aminomethylation of the furan intermediate using formaldehyde and an amine source to introduce the aminomethyl group.
Sulfonamide Formation: Finally, the aminomethylated intermediate is reacted with benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and benzene rings.
Reduction: Reduced forms of the sulfonamide and furan rings.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4-[2-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[2-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide
- 4-[2-({[5-(2-Bromophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide
Uniqueness
4-[2-({[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs .
Properties
Molecular Formula |
C19H19FN2O3S |
---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
4-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19FN2O3S/c20-18-4-2-1-3-17(18)19-10-7-15(25-19)13-22-12-11-14-5-8-16(9-6-14)26(21,23)24/h1-10,22H,11-13H2,(H2,21,23,24) |
InChI Key |
HNNUURGMUSYQNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Origin of Product |
United States |
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